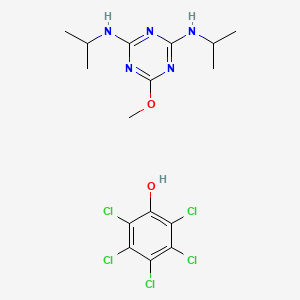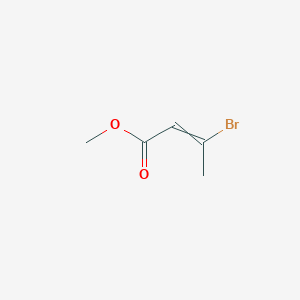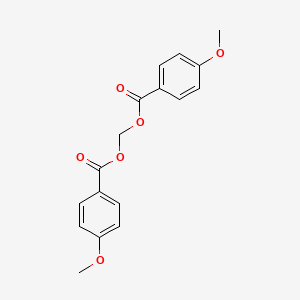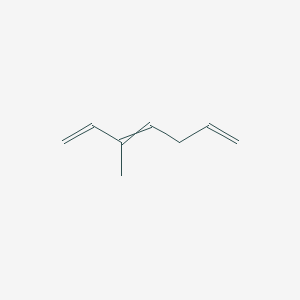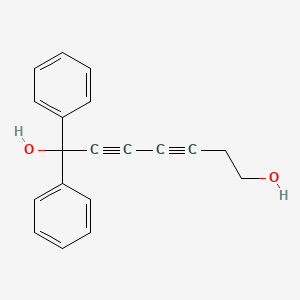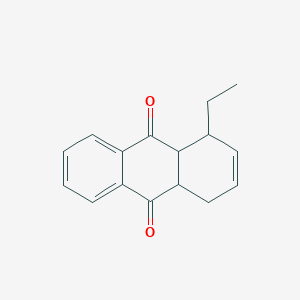
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with a complex structure that belongs to the class of anthracenediones. This compound is characterized by its unique tetrahydroanthracene core, which is substituted with an ethyl group at the 1-position and two ketone groups at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through various methods, including:
Gas-phase oxidation: This method involves the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide (V2O5) at high temperatures (around 389°C) to produce the desired compound.
Liquid-phase oxidation: In this method, anthracene is dissolved in a solvent like trichlorobenzene, and nitric acid is added while maintaining the reaction temperature between 105-110°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar methods as described above, but with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized anthracenedione derivatives, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds such as:
Anthraquinone: A structurally related compound with similar redox properties but lacking the ethyl substitution.
1,4,4a,9a-Tetrahydroanthracene-9,10-dione: Similar structure but without the ethyl group, leading to different chemical reactivity and applications.
1,4,4a,9,9a,10-Hexahydroanthracene-9,10-dione: Another related compound with additional hydrogenation, affecting its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Propriétés
Numéro CAS |
52651-57-7 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-8,10,13-14H,2,9H2,1H3 |
Clé InChI |
HYLMAFVVLWOPNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CCC2C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



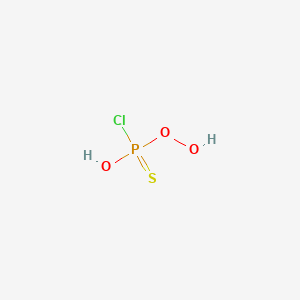
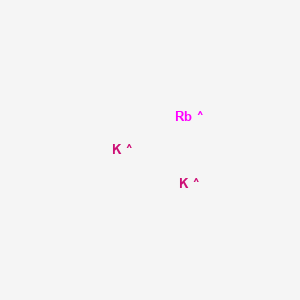
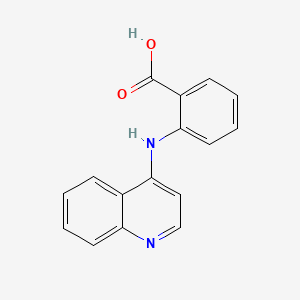
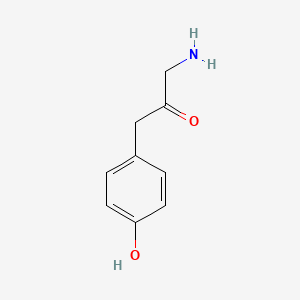
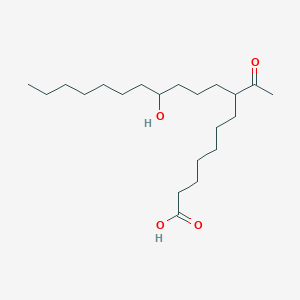
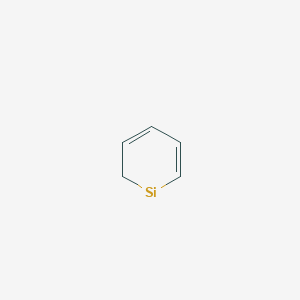
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
